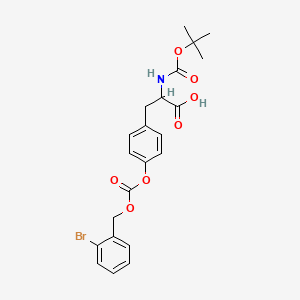

Boc-O-(2-bromo-Cbz)-L-Tyrosine

Description

Significance of Functionalized Amino Acid Derivatives in Peptide and Protein Chemistry

Amino acids are the fundamental building blocks of proteins, and their derivatives are crucial in the fields of biochemistry and medicine. amerigoscientific.commdpi.com Functionalized amino acid derivatives, which are created through modifications to the basic amino acid structure, are indispensable for life, serving as everything from the basic structural elements of proteins to complex signaling molecules. amerigoscientific.comnih.gov These modifications can include simple changes like phosphorylation or methylation, which can significantly alter the amino acid's properties and functions. amerigoscientific.com

In peptide and protein chemistry, the use of functionalized amino acids allows for the synthesis of novel peptides and proteins with enhanced or unique properties. mdpi.com These derivatives are essential for creating structural proteins that provide strength and elasticity to tissues, such as collagen which contains hydroxyproline (B1673980) and hydroxylysine. msu.edu They are also used to build non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code but have important applications as drugs, biotechnological tools, and catalysts. mdpi.com The ability to incorporate these modified units into proteins allows researchers to create protein conjugates, investigate protein function, and develop new therapeutic agents. nih.gov The synthesis of high-value chemicals like L-DOPA, p-coumaric acid, and melanin (B1238610) can be achieved using tyrosine and its derivatives as precursors. frontiersin.orgnih.gov

Rationale for Orthogonal Protecting Group Strategies in Organic Synthesis

The synthesis of complex molecules, particularly peptides and proteins, which contain multiple reactive functional groups, requires a sophisticated approach to control reactivity. bham.ac.ukresearchgate.net A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing other chemical transformations to occur elsewhere in the molecule. organic-chemistry.org For a protecting group to be effective, it must be easy to introduce and remove in high yields and be stable under a wide range of reaction conditions. organic-chemistry.orguchicago.edu

In molecules with multiple, similar functional groups, it is often necessary to deprotect and react them one at a time. bham.ac.uk This is achieved through an "orthogonal protection" strategy. organic-chemistry.orgfiveable.me Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.menumberanalytics.com For example, in peptide synthesis, the Boc (tert-butyloxycarbonyl) group is removed by acid, while the Fmoc (9-fluorenylmethoxycarbonyl) group is removed by base. organic-chemistry.org This allows for the selective deprotection of one amino group while another remains protected. organic-chemistry.org This precise control is critical for the efficient construction of large, complex molecules and has been the key to the success of many total synthesis projects. bham.ac.ukfiveable.me

Overview of Boc-O-(2-bromo-Cbz)-L-Tyrosine as a Key Building Block for Advanced Chemical Applications

This compound, also known as Boc-Tyr(2-Br-Z)-OH, is a specifically functionalized derivative of the amino acid L-tyrosine. canbipharm.compeptide.com It is designed as a building block for use in peptide synthesis, particularly in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com The molecule features two critical protecting groups attached to the L-tyrosine core:

A tert-butoxycarbonyl (Boc) group protects the α-amino group. This group is acid-labile and is selectively removed at each step of peptide chain elongation. peptide.com

A 2-bromobenzyloxycarbonyl (2-bromo-Cbz or 2-Br-Z) group protects the phenolic hydroxyl group on the tyrosine side chain. researchgate.net The bromine atom on the benzyl (B1604629) ring modifies the electronic properties of the Cbz group, making it very stable to the acidic conditions (like trifluoroacetic acid, TFA) used to remove the Boc group during SPPS. researchgate.netpeptide.com

This orthogonal stability makes this compound particularly valuable for the synthesis of long peptides where the tyrosine residue is located early in the sequence. peptide.com The 2-Br-Z group remains intact throughout the multiple cycles of Boc deprotection, preventing unwanted side reactions at the tyrosine hydroxyl group. peptide.com The 2-Br-Z group is typically removed at the final stage of synthesis during the cleavage of the completed peptide from the resin support, a process that uses very strong acids such as hydrogen fluoride (B91410) (HF). researchgate.netpeptide.com Its utility as a building block is central to the reliable synthesis of complex peptide drugs. chemdad.comchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value/Description | Source(s) |

| CAS Number | 47689-67-8 | canbipharm.compeptide.com |

| Molecular Formula | C₂₂H₂₄BrNO₇ | canbipharm.compeptide.com |

| Molecular Weight | 494.33 g/mol | canbipharm.com |

| Appearance | White solid | guidechem.com |

| Melting Point | 112-115 °C | chemdad.com |

| Synonyms | Boc-Tyr(2-Br-Z)-OH, N-Boc-O-(2-bromo-Z)-L-tyrosine | canbipharm.compeptide.com |

| Primary Application | Amino acid building block in solid-phase peptide synthesis (SPPS) | peptide.comchemdad.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWMYJQSTUVRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of Boc O 2 Bromo Cbz L Tyrosine

Strategic Implementation of the tert-Butoxycarbonyl (Boc) Group for N-alpha Protection in Tyrosine

In the synthesis of peptides and complex molecules derived from amino acids, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions. pressbooks.pubuchicago.edu For the α-amino group of tyrosine, the tert-Butoxycarbonyl (Boc) group is a widely employed protecting group. creative-peptides.com Its implementation is a cornerstone of the "Boc strategy" in solid-phase peptide synthesis (SPPS). nih.gov

The Boc group is typically introduced by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. ontosight.aigoogle.com This reaction is highly efficient and yields N-Boc-L-tyrosine, a derivative that is often a stable, crystalline solid. ontosight.airsc.org The popularity of the Boc group stems from its unique stability profile: it is resistant to a variety of reaction conditions, including catalytic hydrogenation and basic hydrolysis, yet can be readily removed under acidic conditions. creative-peptides.comresearchgate.net This cleavage is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene (B52900), carbon dioxide, and the free amine. creative-peptides.comiris-biotech.de This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile protecting groups or the peptide-resin linkage in SPPS. peptide.com

Table 1: Properties of the N-alpha-Boc Protecting Group in Tyrosine Synthesis

| Property | Description | References |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | ontosight.aigoogle.com |

| Common Cleavage Reagent | Trifluoroacetic Acid (TFA) | creative-peptides.comiris-biotech.de |

| Stability | Stable to basic conditions, catalytic hydrogenation, and mild nucleophiles. | creative-peptides.comresearchgate.net |

| Lability | Labile to moderately strong acids. | creative-peptides.comresearchgate.net |

| Key Advantage | Provides orthogonal protection, crucial for stepwise peptide synthesis. | peptide.comwikipedia.org |

Rational Design and Synthesis of the O-(2-Bromobenzyloxycarbonyl) (O-2-Br-Cbz) Protecting Group

While the N-alpha amine is protected by the Boc group, the phenolic hydroxyl group of the tyrosine side chain also requires protection to prevent side reactions such as O-acylation during peptide coupling steps. peptide.comthieme-connect.de The O-(2-Bromobenzyloxycarbonyl) group, also denoted as Z(2-Br) or Cbz(2-Br), is a specifically designed acyl-type protecting group for this purpose. creative-peptides.com

Mechanism of Selective O-Protection of the Tyrosine Phenolic Hydroxyl

The protection of the phenolic hydroxyl group is achieved through O-acylation. Starting with N-Boc-L-tyrosine, the phenolic proton, which is more acidic than aliphatic alcohols, can be selectively removed by a suitable base to form a phenoxide ion. thieme-connect.de This nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of 2-bromobenzyl chloroformate or a related activated derivative. This results in the formation of a carbonate ester linkage at the phenolic oxygen, yielding the fully protected Boc-O-(2-bromo-Cbz)-L-Tyrosine. acs.org The selectivity for the phenolic hydroxyl over other potentially reactive sites is ensured by the prior protection of the highly nucleophilic α-amino group. nih.gov

Influence of the Bromine Substitution on Protecting Group Reactivity and Cleavage Kinetics

The standard benzyloxycarbonyl (Cbz or Z) group, while effective, can exhibit lability under the acidic conditions sometimes used in peptide synthesis, potentially leading to premature deprotection. thieme-connect.de The introduction of an electron-withdrawing bromine atom onto the ortho position of the benzyl (B1604629) ring significantly alters the electronic properties of the protecting group. thieme-connect.de This modification was a rational design choice to enhance the group's stability towards acidolysis. thieme-connect.de The electron-withdrawing inductive effect of the bromine atom destabilizes the benzylic carbocation intermediate that forms during acid-catalyzed cleavage, thereby slowing down the rate of deprotection. thieme-connect.de Consequently, the Z(2-Br) group is considerably more stable to acids like TFA compared to the unsubstituted Z group, making it highly compatible with the Boc strategy where repeated acid treatments are necessary to remove the N-terminal Boc group. creative-peptides.comthieme-connect.de Despite its increased acid stability, the Z(2-Br) group can still be effectively removed under standard strong acid conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TfOH), typically used for the final cleavage of the peptide from the resin support. thieme-connect.de

Table 2: Comparison of Phenolic Hydroxyl Protecting Groups for Tyrosine

| Protecting Group | Abbreviation | Relative Acid Stability | Common Cleavage Method | Reference |

|---|---|---|---|---|

| Benzyl | Bzl | Low | Hydrogenolysis, Strong Acid (HF) | thieme-connect.de |

| Benzyloxycarbonyl | Z, Cbz | Moderate | Hydrogenolysis, HBr/AcOH, Mild Acid | creative-peptides.com |

| 2-Bromobenzyloxycarbonyl | Z(2-Br), Cbz(2-Br) | High | Strong Acid (HF, TfOH), Hydrogenolysis | thieme-connect.de |

Stereoselective Synthesis and Enantiomeric Purity Control of L-Tyrosine Derivatives

Maintaining the stereochemical integrity of the chiral center at the α-carbon is a fundamental requirement in the synthesis of peptides and biologically active molecules. The synthesis of this compound starts with the naturally occurring L-tyrosine, thereby securing the desired stereochemistry from the outset. rsc.orgresearchgate.net However, subsequent reaction steps must be carefully chosen to prevent racemization.

The protection of the N-alpha amine as a carbamate (B1207046) (like Boc) is known to suppress racemization during the activation of the carboxyl group for peptide bond formation. creative-peptides.com Nevertheless, control of enantiomeric purity remains a critical aspect of quality control throughout the synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or a chiral mobile phase additive is a common and effective analytical method for determining the enantiomeric purity of amino acid derivatives. nih.govingentaconnect.com This technique allows for the separation and quantification of L- and D-enantiomers, ensuring that the final product meets the high purity standards (typically >95-99% enantiomeric excess) required for its applications. nih.govingentaconnect.com In some synthetic strategies for tyrosine analogues, enzymatic methods using catalysts like tyrosine phenol-lyase (TPL) are employed, which exhibit very high stereoselectivity, yielding almost exclusively the L-enantiomer. researchgate.netgoogle.com

Advanced Synthetic Routes for Modified Tyrosine Analogues and Precursors

This compound is not merely an intermediate for standard peptide synthesis but also a valuable precursor for creating structurally diverse and functionally complex tyrosine analogues. nih.govacs.org The protected and activated nature of the molecule allows for further chemical modifications.

For instance, protected tyrosine derivatives are key starting materials in transition metal-catalyzed cross-coupling reactions to generate novel carbon-carbon or carbon-heteroatom bonds. rsc.org Researchers have utilized palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, on halogenated tyrosine derivatives to synthesize fluorescent unnatural amino acids with extended π-conjugated systems. rsc.orgresearchgate.net These modified amino acids serve as probes to study protein interactions and cellular processes. acs.org

Another advanced application involves using protected tyrosine to synthesize complex cyclic peptides and isopeptides. researchgate.netnih.gov The orthogonal protection scheme allows for selective deprotection and on-resin cyclization or modification. For example, the synthesis of the cycloisodityrosine core, a key structural motif in certain antitumor agents, can be approached using appropriately protected L-tyrosine precursors. researchgate.net These synthetic strategies highlight the utility of this compound as a versatile platform for accessing novel chemical entities with potential therapeutic or biotechnological applications. acs.orgmdpi.com

Applications in Advanced Peptide Synthesis and Protein Engineering

Integration of Boc-O-(2-bromo-Cbz)-L-Tyrosine into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for constructing peptides. The use of specialized amino acid derivatives like this compound is integral to the success of complex syntheses.

A cornerstone of modern peptide synthesis is the concept of orthogonal protection, which allows for the removal of specific protecting groups without affecting others. wikipedia.org this compound is a prime example of a reagent designed for such strategies. The Boc group is labile to acids, such as trifluoroacetic acid (TFA), and is commonly used to protect the α-amino group during each coupling cycle in SPPS. organic-chemistry.orgmasterorganicchemistry.com

Conversely, the 2-bromo-Cbz group protecting the tyrosine side chain is stable to the acidic conditions used for Boc removal. peptide.com This stability is crucial, especially when the tyrosine residue is located near the N-terminus of a long peptide, requiring numerous cycles of Boc deprotection. peptide.com The 2-bromo-Cbz group can be removed under different conditions, such as by strong acids like hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) during the final cleavage of the peptide from the resin. peptide.com It can also be cleaved by hydrogenolysis or with a base like piperidine (B6355638) in dimethylformamide (DMF). wikipedia.orgpeptide.com This differential stability enables the selective deprotection of the tyrosine hydroxyl group while the peptide remains anchored to the solid support and other side chains remain protected. This selective deprotection opens the door for site-specific modifications of the tyrosine residue, such as phosphorylation, sulfation, or the attachment of reporter groups.

Table 1: Orthogonal Deprotection in SPPS

| Protecting Group | Reagent for Removal | Stability |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Base-stable |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine (base) | Acid-stable |

| Cbz (Carbobenzyloxy) | Hydrogenolysis (H2/Pd-C) | Acid and base-stable |

| 2-bromo-Cbz | HF, TFMSA, TMSOTf, Piperidine | Stable to repeated TFA treatment |

This table illustrates the principle of orthogonal protection, where different protecting groups can be selectively removed using specific reagents, a key strategy in complex peptide synthesis.

The ability to selectively functionalize tyrosine residues using this compound is instrumental in the synthesis of complex peptide structures. This includes branched peptides, cyclic peptides, and foldamers—non-natural oligomers that mimic the secondary structures of proteins. nih.govgoogle.com For instance, after selective deprotection of the 2-bromo-Cbz group, the exposed hydroxyl group can serve as an attachment point for another peptide chain, creating a branched structure. Alternatively, it can be used to form a cyclic peptide through intramolecular ligation with a suitable functional group elsewhere in the peptide.

Foldamers, with their predictable and stable conformations, are of great interest in medicinal chemistry and materials science. kcl.ac.uk The introduction of modified tyrosine residues can help to enforce specific folds or to introduce functional handles for further derivatization.

Engineering of Bioactive Peptides Utilizing this compound

The modification of natural peptide sequences is a powerful strategy to enhance their therapeutic potential. This compound provides a chemical tool to create peptides with improved characteristics.

Introducing conformational constraints into a peptide can increase its binding affinity, specificity, and stability by reducing the entropic penalty upon binding to its target. nih.govcore.ac.uk Functionalizing the tyrosine side chain, made possible by the orthogonal deprotection of this compound, is one method to achieve this. For example, intramolecular cross-linking between the modified tyrosine and another amino acid residue in the peptide sequence can create a cyclic structure, rigidifying the peptide backbone. core.ac.uklsu.edu Such conformationally constrained peptides are valuable as inhibitors of protein-protein interactions or as receptor agonists/antagonists. nih.govacs.org

Peptides are often susceptible to degradation by proteases in the body, limiting their therapeutic use. The introduction of non-natural amino acids or modifications to existing ones can enhance their stability. lsu.edu The 2-bromo-Cbz group itself, or subsequent modifications at the tyrosine hydroxyl, can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. Furthermore, the bromine atom on the Cbz group can modulate the reactivity of the protected tyrosine, a feature that can be exploited in specific chemical ligation strategies. chemimpex.com

Role in the Synthesis of Non-Natural Amino Acid Containing Peptides and Peptidomimetics

The versatility of this compound extends to the creation of peptides containing non-natural amino acids and peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties. nih.govamericanchemicalsuppliers.comuliege.benih.gov

The selectively deprotected tyrosine hydroxyl group can serve as a chemical handle for a variety of transformations. rsc.org For example, it can be converted into other functional groups, effectively transforming the tyrosine into a non-natural amino acid in situ. This allows for the synthesis of peptides with novel side chains without the need to synthesize the corresponding free non-natural amino acid, which can be a complex and costly process. nih.govmdpi.com

Peptidomimetics often replace the labile amide bonds of peptides with more stable linkages or incorporate non-peptidic scaffolds. nih.gov The functionalized tyrosine derived from this compound can be a key component in the synthesis of such molecules, providing a point of attachment for non-peptidic moieties or participating in the formation of alternative backbone structures. uliege.be

Table 2: Research Findings on Functionalized Tyrosine Peptides

| Research Area | Key Finding | Significance |

|---|---|---|

| Opioid Peptidomimetics | Incorporation of unnatural tyrosine derivatives, such as 2',6'-dimethyl-L-tyrosine, can lead to superior potency at opioid receptors. nih.gov | Demonstrates the potential of modifying tyrosine to enhance the bioactivity of peptides. |

| Conformationally Constrained Peptides | Cyclization of peptides through functionalized residues enhances stability and binding affinity. nih.govcore.ac.uk | Highlights a strategy to improve the therapeutic properties of peptides. |

| Protein Tyrosine Kinase Inhibitors | Linear peptides based on natural substrates can be designed to target non-conserved regions of kinases, offering higher specificity. nih.gov | Shows the application of peptide engineering in developing targeted therapies. |

| Peptidomimetics | Ortho-amino-tyrosine templates can be used to construct RGD peptidomimetics with biological activity similar to the reference peptide. uliege.be | Illustrates the use of modified tyrosine in creating non-peptide drugs that mimic peptide function. |

This table summarizes key research findings related to the application of functionalized tyrosine in peptide and peptidomimetic design.

This compound: A Key Building Block in Modern Drug Discovery

The protected amino acid derivative, this compound, serves as a versatile and crucial building block in the fields of medicinal chemistry and rational drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) group protecting the amine and a 2-bromobenzyloxycarbonyl (2-bromo-Cbz or 2-Br-Z) group protecting the phenolic hydroxyl, allows for precise chemical manipulations essential for the synthesis of complex, pharmacologically active molecules. This compound is instrumental in developing novel therapeutics, from targeted receptor ligands to advanced antibody-drug conjugates.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Boc-O-(2-bromo-Cbz)-L-Tyrosine and its Derivatives

Chromatography is an indispensable tool for the purification and purity analysis of amino acid derivatives. azolifesciences.com The separation of the target compound from reaction by-products, unreacted starting materials, and other impurities is crucial. Due to the specific physicochemical properties of this compound—namely its high molecular weight, hydrophobicity, and potential for diastereomeric impurities—advanced chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose. azolifesciences.comresearchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating protected amino acids. americanpeptidesociety.orgoup.com It utilizes a nonpolar stationary phase (typically C18-silica) and a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). americanpeptidesociety.org this compound, with its bulky hydrophobic protecting groups (Boc, 2-bromo-Cbz), interacts strongly with the stationary phase and can be effectively separated from more polar impurities. The purity of commercial batches of related compounds is often certified to be ≥99% as determined by HPLC. chemimpex.com

Normal-Phase HPLC (NP-HPLC) can also be used, employing a polar stationary phase and a nonpolar mobile phase. This method separates compounds based on their polarity and can be effective for isolating derivatives with different functional groups.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. americanpeptidesociety.org While the primary amino and carboxylic acid groups of the tyrosine backbone are protected in this compound, this technique can be useful for separating impurities that may possess ionizable groups. americanpeptidesociety.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, especially for separating polar compounds that are poorly retained in RP-HPLC. azolifesciences.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent. azolifesciences.com

For preparative scale, column chromatography on silica (B1680970) gel is often the first step after synthesis to isolate the crude product before final purification by preparative HPLC. rsc.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) , a rapid and cost-effective method to assess fraction purity. researchgate.net

| Technique | Principle of Separation | Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method for final purity assessment and preparative purification. |

| Normal-Phase HPLC (NP-HPLC) | Polarity | Alternative separation method, useful for specific impurity profiles. |

| Ion-Exchange Chromatography (IEC) | Net Charge | Removal of charged impurities. |

| Column Chromatography | Adsorption (Polarity) | Initial purification of the crude synthetic product. |

Spectroscopic Methods for Definitive Structural Elucidation of Functionalized Tyrosine Derivatives

Spectroscopy provides unambiguous confirmation of the chemical structure of a synthesized molecule. For a multi-functional compound like this compound, a combination of techniques is required to verify that all protecting groups are in their correct positions and that the core amino acid structure is intact.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to establish the connectivity of atoms and confirm the presence of all structural components.

¹H NMR: This technique provides information about the number and types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the tyrosine aromatic ring, the benzylic protons of the Cbz group, and the α- and β-protons of the amino acid backbone. rsc.org The splitting patterns and integration of these signals confirm the structure.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the Boc, Cbz, and carboxylic acid groups, the quaternary carbon of the Boc group, and the distinct aromatic carbons of the tyrosine and 2-bromobenzyl moieties.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts: Data below is estimated based on structurally similar compounds like Boc-L-Tyr(OH)-OH and other protected amino acids.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (tert-butyl) | ~1.4 (singlet, 9H) | ~28 (CH₃), ~80 (quaternary C) |

| Boc (carbonyl) | - | ~156 |

| Tyrosine α-CH | ~4.3-4.5 (multiplet, 1H) | ~55-57 |

| Tyrosine β-CH₂ | ~2.9-3.2 (multiplet, 2H) | ~37-39 |

| Tyrosine Aromatic CH | ~6.8-7.3 (multiplets) | ~115-135 |

| 2-bromo-Cbz (benzyl CH₂) | ~5.2 (singlet, 2H) | ~68-70 |

| 2-bromo-Cbz (aromatic CH) | ~7.2-7.6 (multiplets) | ~127-138 |

| 2-bromo-Cbz (carbonyl) | - | ~155 |

| Carboxylic Acid (COOH) | Variable, broad | ~173-175 |

Mass spectrometry is essential for determining the molecular weight of a compound and providing further structural evidence through analysis of its fragmentation patterns. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for protected amino acids, as it typically keeps the molecule intact. nih.gov

Molecular Weight Determination: The molecular formula for this compound is C₂₂H₂₄BrNO₇, corresponding to a molecular weight of approximately 494.33 g/mol . chemimpex.comindiamart.com In positive ion mode ESI-MS, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 495.08. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. This provides valuable structural information. nih.gov Expected fragmentation pathways for this compound include:

Loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).

Cleavage of the Cbz protecting group.

Loss of the carboxyl group as CO₂ (-44 Da).

Characteristic fragmentation of the tyrosine side chain. researchgate.net

Table of Expected Mass Spectrometry Fragments:

| Ion | Description | Expected m/z (for ⁷⁹Br) |

| [M+H]⁺ | Protonated molecule | ~495.1 |

| [M+Na]⁺ | Sodium adduct | ~517.1 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from Boc group | ~439.0 |

| [M-Boc+H]⁺ | Loss of Boc group | ~395.0 |

| [M-COOH-Boc+H]⁺ | Subsequent loss of carboxyl group | ~350.0 |

Characterization of Peptide Conjugates Incorporating this compound

This compound is designed as a building block for Boc-based solid-phase peptide synthesis (SPPS). peptide.com The 2-bromo-Cbz group is a stable protecting group for the tyrosine hydroxyl function, resistant to the repetitive TFA treatments used to deprotect the N-terminal Boc group during synthesis. peptide.com Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups, including the 2-bromo-Cbz group, are removed, typically with strong acids like hydrofluoric acid (HF). peptide.com

The characterization of the final peptide conjugate is a multi-step process:

Purity and Isolation: The crude peptide is first purified using preparative RP-HPLC. The purity of the final product is then assessed using analytical RP-HPLC. nih.gov

Molecular Weight Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry, typically MALDI-TOF MS or ESI-MS. nih.govnih.gov The observed mass must match the calculated theoretical mass of the peptide sequence containing the now-deprotected tyrosine residue.

Sequence Verification: For longer peptides, the amino acid sequence and the successful incorporation of the tyrosine residue at the correct position are verified using tandem mass spectrometry (MS/MS). nih.gov The fragmentation pattern of the peptide allows for its sequence to be read.

Structural Analysis: In some cases, NMR spectroscopy may be used to study the three-dimensional structure and conformation of the final peptide in solution, which can be critical for its biological function. nih.gov

The successful characterization at each stage—from the initial protected amino acid to the final peptide conjugate—ensures that the synthetic biomolecule is of the required quality for subsequent biological or structural studies.

Future Perspectives and Emerging Research Avenues

Advancements in Automated and High-Throughput Synthesis Methodologies for Tyrosine Derivatives

The synthesis of complex molecules like tyrosine derivatives has traditionally been a labor-intensive process. However, recent progress in automated and high-throughput synthesis is set to revolutionize this field. Automated fast-flow instruments are now capable of executing hundreds of consecutive reactions, enabling the synthesis of long peptide chains up to 164 amino acids in a matter of hours. amidetech.com This technology significantly reduces the time and labor required for producing single-domain proteins and complex peptides incorporating tyrosine derivatives. amidetech.com

High-throughput experimentation (HTE) is another critical development, allowing for the rapid optimization of reaction conditions and broader coverage of the chemical space. acs.org The integration of ultra-high-performance liquid chromatography (UPLC) systems with automated platforms has addressed the analytical bottleneck, making it possible to analyze a 96-well plate in a fraction of the time previously required. acs.org These advancements are paving the way for more efficient identification and development of novel drug candidates based on tyrosine derivatives. chemrxiv.org The development of autonomous chemical synthesis platforms aims to further address scalability and reproducibility challenges in generating diverse synthesis pathways. chemrxiv.org

| Technology | Key Advantage | Impact on Tyrosine Derivative Synthesis |

| Automated Fast-Flow Chemistry | Rapid, consecutive reaction execution | Enables synthesis of long peptides and proteins with modified tyrosine in hours instead of days. amidetech.com |

| High-Throughput Experimentation (HTE) | Parallel reaction optimization | Allows for rapid screening of conditions to improve yield and purity of tyrosine derivatives. acs.org |

| Integrated Liquid Handling Workstations | Reduction in manual labor and increased efficiency | Automates repetitive tasks in the synthesis and assembly of molecules containing tyrosine derivatives. nih.gov |

Expanding the Chemical Space of Functionalized Tyrosine Derivatives for Novel Research Applications

The functionalization of tyrosine derivatives is a key strategy for expanding their chemical diversity and unlocking novel applications. Chemical synthesis allows for the incorporation of non-canonical amino acids (ncAAs), including tyrosine derivatives, into peptide scaffolds. nih.gov This approach provides access to novel molecular architectures that are not accessible through biological methods, which is highly attractive for drug discovery. nih.gov For instance, the incorporation of tyrosine derivatives into lasso peptides has been shown to be crucial for their antimicrobial activity. nih.gov

Recent research has demonstrated the utility of various chemical modifications. An iron-catalyzed C-H amination method has been developed for the direct alkylamination of tyrosine derivatives, providing a route to C-amino-functionalized tyrosine compounds with high yields. acs.org Furthermore, the trifluoromethylthiolation of tyrosine derivatives has been shown to significantly enhance the local hydrophobicity of peptides, a property that can be leveraged in the design of new bioactive molecules. acs.org The ability to modify tyrosine derivatives also extends to their covalent attachment to polysaccharides like porphyran, enhancing the antioxidant and antimicrobial activities of the parent molecule. mdpi.com

Computational Chemistry Approaches for Rational Design and Prediction of Derivative Properties

Computational chemistry has become an indispensable tool in the rational design of new molecules and the prediction of their properties. patsnap.com For tyrosine derivatives, computational methods are employed to design novel inhibitors of tyrosine kinases, which are crucial targets in cancer therapy. researchgate.netresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to understand the structural features responsible for the potency and selectivity of these inhibitors. researchgate.netnih.govnih.gov

These computational approaches allow researchers to screen large libraries of virtual compounds and prioritize candidates for synthesis, thereby streamlining the drug discovery process. patsnap.comnih.gov For example, 3D-QSAR models can provide insights that guide the design of more effective analogues with improved pharmacological profiles. researchgate.net Molecular docking predicts the preferred orientation of a drug molecule when it binds to a target protein, offering insights into binding affinities and interaction patterns. patsnap.comnih.gov The ultimate goal is to use these in silico methods to design molecules with desired properties before they are synthesized in the lab, saving significant time and resources.

| Computational Method | Application in Tyrosine Derivative Research |

| Molecular Docking | Predicts the binding mode and affinity of tyrosine derivatives to target proteins like kinases. nih.govnih.gov |

| QSAR Modeling | Establishes relationships between the chemical structure of tyrosine derivatives and their biological activity to predict the potency of new compounds. patsnap.comresearchgate.net |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to understand the stability and behavior of a tyrosine derivative-protein complex. patsnap.comnih.gov |

| Virtual Screening | Evaluates large libraries of compounds to identify potential tyrosine derivative drug candidates. patsnap.comnih.gov |

Interdisciplinary Research with Materials Science and Nanotechnology for Targeted Delivery Systems

The unique properties of tyrosine and its derivatives make them valuable components in materials science and nanotechnology. The phenolic group of tyrosine contributes to π–π interactions, which can be exploited for controlling the conformation of materials and for efficient charge transport. nih.gov Tyrosine-rich peptides have been shown to serve as multifunctional templates for the synthesis of novel materials. nih.gov For example, a specifically designed tyrosine-rich peptide has been used to induce the formation of flower-like palladium nanostructures. researchgate.net

In the realm of nanotechnology, tyrosine-derived polymers are emerging as promising biomaterials for applications such as drug delivery and tissue engineering due to their biocompatibility and degradability. acs.org Nanotechnology-based delivery systems are also being developed to enhance the targeting of tyrosine kinase inhibitors (TKIs). mdpi.com Encapsulating TKIs within nanocarriers can improve their solubility, stability, and pharmacokinetic profiles, leading to better therapeutic outcomes and reduced side effects. mdpi.com This interdisciplinary approach, combining the chemical versatility of tyrosine derivatives with the advanced capabilities of materials science and nanotechnology, holds significant promise for the development of next-generation therapeutic and diagnostic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.